molecular formula C9H13Cl2N B1455296 (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride CAS No. 1448902-18-8

(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride

Cat. No. B1455296
M. Wt: 206.11 g/mol
InChI Key: GGFMDYMEAQPNPZ-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-1-(4-Chlorophenyl)propan-1-amine hydrochloride, also known as 4-chloroamphetamine or 4-CAA, is a synthetic stimulant drug of the phenethylamine and amphetamine class. It is a potent central nervous system (CNS) stimulant that has been used in scientific research to study the effects of stimulants on the body and brain. 4-CAA is a psychostimulant that has been studied for its potential to act as a cognitive enhancer, and its effects on the body’s neurochemical and physiological systems.

Scientific Research Applications

Spectroscopic Characterization and Applications

  • The compound has been extensively characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography. These methods have proven essential for its identification and purity assessment, especially in material seized by drug enforcement agencies (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).

Structural Analysis

  • Crystal structures of related compounds have been analyzed, providing insights into their molecular conformations and interactions. These studies are crucial for understanding the compound's behavior in different environments and for the development of new materials with desired properties (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).

Synthesis Processes

  • Research has focused on developing efficient, large-scale, stereoselective synthesis processes for related compounds. These processes are critical for producing high-purity compounds for further research and potential applications in various industries (Han, Koenig, Zhao, Su, Singh, & Bakale, 2007).

Derivatization and Identification

  • Studies on the identification and derivatization of cathinones, including (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride, highlight the compound's relevance in forensic science. These efforts aim to improve detection methods and understand its chemical properties (Nycz, Paździorek, Małecki, & Szala, 2016).

Environmental and Catalytic Applications

  • The compound and its derivatives have been explored for environmental applications, such as in the catalytic hydrodechlorination of chlorophenols. This research is vital for developing more efficient and environmentally friendly chemical processes (Fan, Ren, Jiang, Wang, Xu, & Liu, 2014).

properties

IUPAC Name

(1R)-1-(4-chlorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFMDYMEAQPNPZ-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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